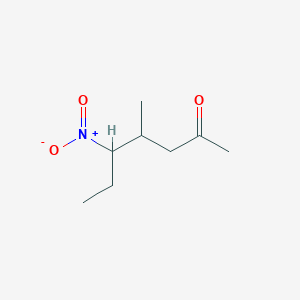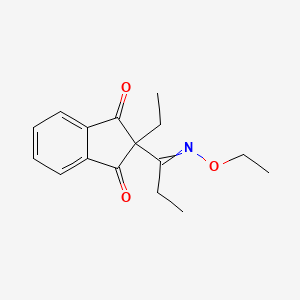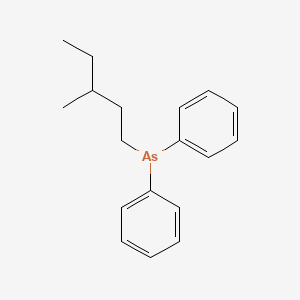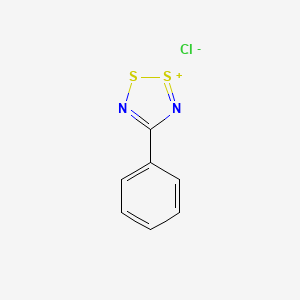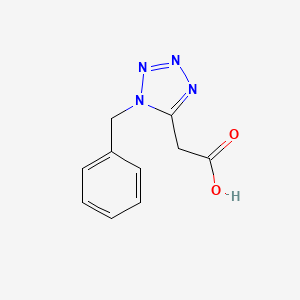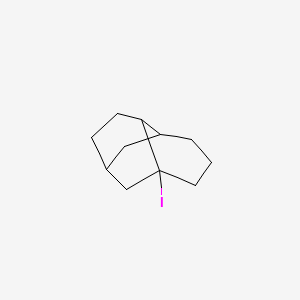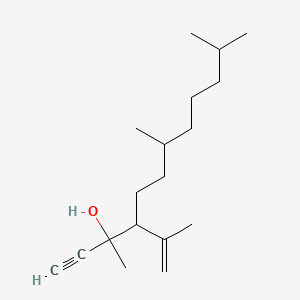![molecular formula C18H16O2 B14498503 7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene CAS No. 63163-65-5](/img/structure/B14498503.png)
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Diphenyl-2,5-dioxabicyclo[420]oct-7-ene is a bicyclic organic compound characterized by its unique structure, which includes two phenyl groups and a dioxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thermal rearrangement of related bicyclic compounds. For example, the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene has been studied extensively . This process can be carried out at elevated temperatures, often in the presence of solvents like toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The phenyl groups in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: Its derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene exerts its effects involves its interaction with molecular targets and pathways. For instance, its thermal isomerization involves a direct disrotatory ring opening, which has been studied using deuterium kinetic isotope effects . This mechanism highlights the compound’s ability to undergo structural rearrangements under specific conditions.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(dicyanomethylene)bicyclo[4.2.0]oct-7-ene: Undergoes thermal rearrangement to form different products.
cis-Bicyclo[4.2.0]oct-7-ene: Used as a precursor in the synthesis of related compounds.
Uniqueness
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene is unique due to its specific dioxabicyclo ring system and the presence of phenyl groups, which confer distinct chemical properties and reactivity patterns compared to other similar bicyclic compounds.
Properties
CAS No. |
63163-65-5 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
7,8-diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene |
InChI |
InChI=1S/C18H16O2/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)18-17(15)19-11-12-20-18/h1-10,17-18H,11-12H2 |
InChI Key |
WLNXOBNHKLOPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C(O1)C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


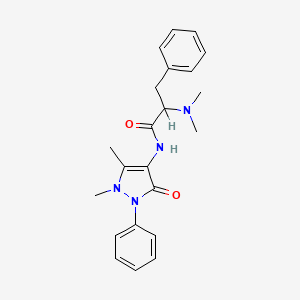
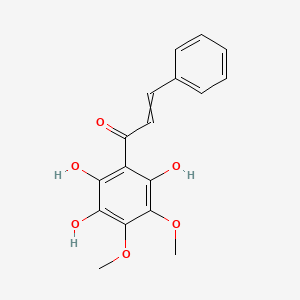
![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
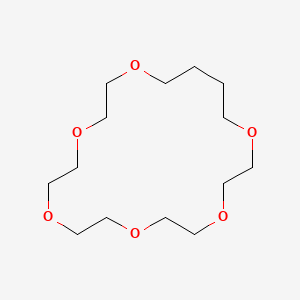
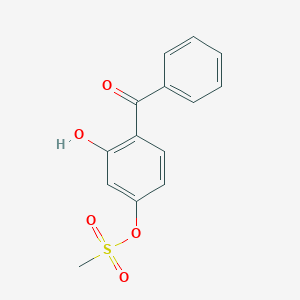
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
